4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 25 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .科学的研究の応用
Synthetic Studies and Anti-asthmatic Activities
Compounds bearing structural similarities to "4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide" have been synthesized and evaluated for their potential anti-asthmatic activities. A study by Kuwahara et al. (1997) reported the synthesis of a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series exhibited potent anti-asthmatic activity, suggesting their value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiviral Activity
Shamroukh et al. (2008) explored the antiviral activity of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives against the hepatitis A virus (HAV). The study found that some of these compounds showed promising activity against HAV, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research by Hassan (2013) on pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties revealed compounds with significant antibacterial and antifungal activities. These compounds were evaluated against various microorganisms, demonstrating their potential as antimicrobial agents (Hassan, 2013).
Structural Analysis and Medicinal Chemistry Applications
Sallam et al. (2021) conducted a study on the synthesis, structural analysis, and theoretical calculations of a pyridazine analog, emphasizing its pharmaceutical importance. The research focused on the compound's synthesis, characterization, and the evaluation of its interactions and energy frameworks, providing insights into its potential medicinal applications (Sallam et al., 2021).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is believed that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to many heterocyclic compounds, allow it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may interact with multiple biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies of similar compounds have been summarized , but specific studies on this compound are needed to determine its bioavailability and other pharmacokinetic properties.
Result of Action
Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
特性
IUPAC Name |
4-propyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-3-11-4-6-12(7-5-11)22(20,21)18-13-8-9-14-16-15-10-19(14)17-13/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZXWOEYOOUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。